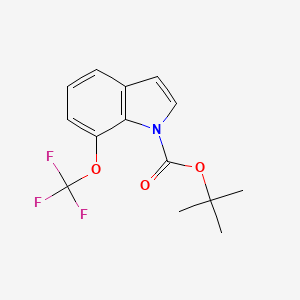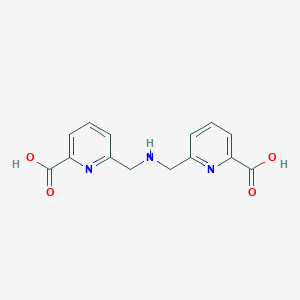
6,6'-(Azanediylbis(methylene))dipicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(Azanediylbis(methylene))dipicolinic acid is a compound that belongs to the family of picolinate ligands. These ligands are known for their ability to form stable complexes with metal ions, particularly manganese (Mn2+). The compound is characterized by its pentadentate nature, meaning it can coordinate with metal ions through five donor atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves the reaction of picolinic acid derivatives with azanediylbis(methylene) groups. The reaction typically occurs under controlled pH conditions, often using pH-potentiometry to determine the stability constants of the resulting complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-(Azanediylbis(methylene))dipicolinic acid primarily undergoes complexation reactions with metal ions. These reactions involve the coordination of the ligand to the metal ion, forming stable complexes. The compound can also participate in protonation and deprotonation reactions, which are essential for determining its stability constants .
Common Reagents and Conditions
Common reagents used in the reactions involving 6,6’-(Azanediylbis(methylene))dipicolinic acid include metal salts (e.g., manganese chloride), acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 6,6’-(Azanediylbis(methylene))dipicolinic acid are metal-ligand complexes. These complexes are characterized by their high stability and specific coordination geometries, such as pentagonal bipyramidal structures .
Wissenschaftliche Forschungsanwendungen
6,6’-(Azanediylbis(methylene))dipicolinic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves its ability to coordinate with metal ions through its donor atoms. This coordination stabilizes the metal ion and can influence its reactivity and properties. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .
Vergleich Mit ähnlichen Verbindungen
6,6’-(Azanediylbis(methylene))dipicolinic acid is unique due to its pentadentate nature and high stability constants with metal ions. Similar compounds include:
6,6’-(Azanediylbis(methylene))dipicolinic acid derivatives: These compounds differ in the substituents present at the amine nitrogen atom, such as acetate, phenyl, dodecyl, and hexylphenyl groups.
Other picolinate ligands: These ligands share the picolinic acid backbone but differ in their coordination properties and stability constants.
Eigenschaften
Molekularformel |
C14H13N3O4 |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
6-[[(6-carboxypyridin-2-yl)methylamino]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13N3O4/c18-13(19)11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(17-10)14(20)21/h1-6,15H,7-8H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
SYOCWEPDALCKLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)O)CNCC2=NC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
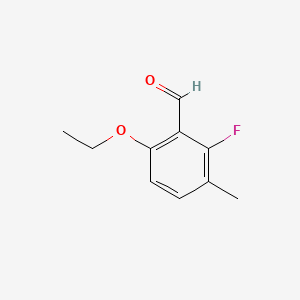
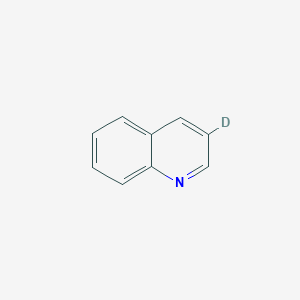
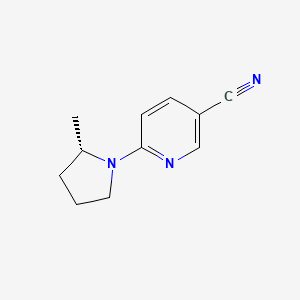
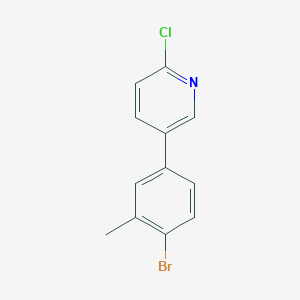
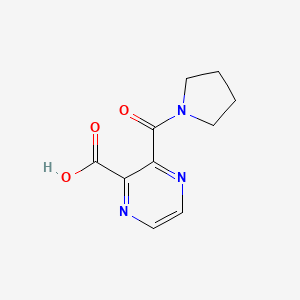
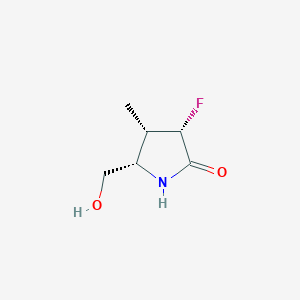
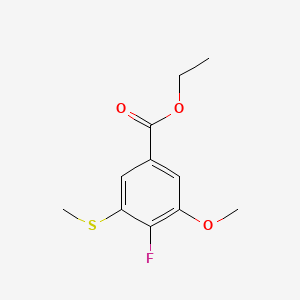
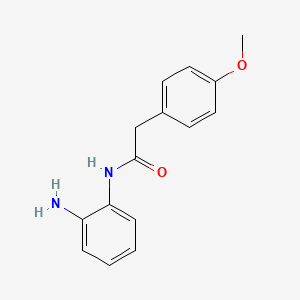

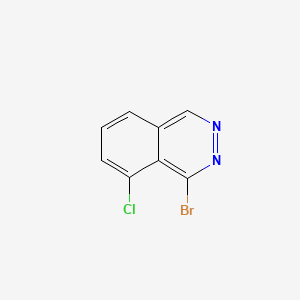
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
